molecular formula C15H16N4O4S B025445 Anguibactin CAS No. 104245-09-2

Anguibactin

Cat. No.: B025445
CAS No.: 104245-09-2
M. Wt: 348.4 g/mol
InChI Key: GBKVAPJMXMGXJK-NSHDSACASA-N
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Description

Anguibactin is a siderophore produced by the marine bacterium Vibrio anguillarum. This compound plays a crucial role in the iron acquisition process, which is essential for the bacterium’s survival and virulence. This compound is characterized by its unique structure, which includes both catecholate and hydroxamate metal-chelating functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anguibactin is synthesized via a nonribosomal peptide synthetase mechanism. The biosynthesis involves the assembly of 2,3-dihydroxybenzoic acid, cysteine, and hydroxyhistamine. The genes encoding the biosynthetic proteins are primarily located on the pJM1 plasmid .

Industrial Production Methods: Industrial production of this compound involves cultivating Vibrio anguillarum under iron-deficient conditions to induce the production of the siderophore. The compound is then isolated from the culture supernatants using adsorption onto XAD-7 resin followed by gel filtration on a Sephadex LH-20 column .

Scientific Research Applications

Anguibactin has several scientific research applications:

Mechanism of Action

Anguibactin exerts its effects by binding to ferric ions, forming a stable complex that is transported into the bacterial cell. The transport mechanism involves the outer membrane receptor FatA, which facilitates the uptake of the ferric-anguibactin complex. This process is essential for the bacterium’s survival in iron-limited environments .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual catecholate and hydroxamate functional groups, which provide it with high affinity for ferric ions. Additionally, the majority of its biosynthetic genes are located on the pJM1 plasmid, distinguishing it from other siderophores .

Properties

CAS No.

104245-09-2

Molecular Formula

C15H16N4O4S

Molecular Weight

348.4 g/mol

IUPAC Name

(4R)-2-(2,3-dihydroxyphenyl)-N-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4,5-dihydro-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H16N4O4S/c20-12-3-1-2-10(13(12)21)14-18-11(7-24-14)15(22)19(23)5-4-9-6-16-8-17-9/h1-3,6,8,11,20-21,23H,4-5,7H2,(H,16,17)/t11-/m0/s1

InChI Key

GBKVAPJMXMGXJK-NSHDSACASA-N

Isomeric SMILES

C1[C@H](N=C(S1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O

SMILES

C1C(N=C(S1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O

Canonical SMILES

C1C(N=C(S1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O

Synonyms

anguibactin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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